molecular formula C66H119N21O22S B3029217 SARS Protease Substrate CAS No. 587886-51-9

SARS Protease Substrate

Cat. No.: B3029217
CAS No.: 587886-51-9
M. Wt: 1590.8 g/mol
InChI Key: KPAXWJVUQQAPFD-KZVXTNNVSA-N
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Description

The SARS protease substrate is a compound specifically designed to interact with the main protease of the severe acute respiratory syndrome coronavirus (SARS-CoV). This protease, also known as the 3C-like protease, plays a crucial role in the viral replication process by cleaving the viral polyproteins into functional units necessary for the virus to replicate and propagate. The substrate is typically a peptide or peptidomimetic molecule that mimics the natural cleavage sites of the viral polyproteins, allowing researchers to study the protease’s activity and develop inhibitors that can block its function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SARS protease substrates often involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the substrate is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the production of SARS protease substrates can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is critical for its use in research and drug development.

Types of Reactions:

    Hydrolysis: The primary reaction involving SARS protease substrates is hydrolysis, where the protease cleaves the peptide bond within the substrate.

    Oxidation and Reduction: These reactions can occur during the synthesis and storage of the substrate, potentially affecting its stability and activity.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of the protease.

    Oxidation: Can be induced by reactive oxygen species (ROS) or prevented using antioxidants.

    Reduction: Involves reducing agents such as dithiothreitol (DTT) to maintain the substrate in its reduced form.

Major Products:

    Cleaved Peptides: The primary products of the hydrolysis reaction catalyzed by the protease.

    Oxidized or Reduced Forms: Depending on the conditions, the substrate may undergo oxidation or reduction, leading to modified forms.

Chemistry:

    Enzyme Kinetics: SARS protease substrates are used to study the kinetics of the protease, providing insights into its catalytic mechanism and substrate specificity.

Biology:

    Viral Replication Studies: These substrates help elucidate the role of the protease in viral replication, aiding in the development of antiviral strategies.

Medicine:

    Drug Development: The substrates are crucial for screening potential protease inhibitors, which can serve as therapeutic agents against SARS-CoV and related viruses.

Industry:

    Biotechnology: Used in the production of diagnostic kits and research tools for studying coronavirus proteases.

Mechanism of Action

The SARS protease substrate interacts with the active site of the protease, where specific amino acid residues within the substrate align with the catalytic dyad of the protease (typically histidine and cysteine). This alignment facilitates the cleavage of the peptide bond, resulting in the formation of cleaved products. The process involves several steps:

    Substrate Binding: The substrate binds to the protease’s active site.

    Catalytic Cleavage: The catalytic dyad facilitates the nucleophilic attack on the peptide bond, leading to its cleavage.

    Product Release: The cleaved products are released, and the protease is ready to bind another substrate molecule.

Comparison with Similar Compounds

    Papain-like Protease Substrates: These substrates interact with the papain-like protease of coronaviruses, which also plays a role in viral replication.

    HIV Protease Substrates: Used to study the protease of the human immunodeficiency virus (HIV), which shares some mechanistic similarities with SARS-CoV protease.

Uniqueness:

    Specificity: SARS protease substrates are specifically designed to mimic the cleavage sites of SARS-CoV polyproteins, making them highly specific for the viral protease.

    Application: While similar substrates exist for other viral proteases, the SARS protease substrate is unique in its application for studying coronaviruses and developing targeted antiviral therapies.

By understanding the detailed properties and applications of SARS protease substrates, researchers can continue to advance the field of antiviral drug development and improve our ability to combat coronavirus infections.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H119N21O22S/c1-30(2)23-40(57(100)78-37(16-14-21-73-66(71)72)55(98)77-36(15-12-13-20-67)54(97)80-39(19-22-110-11)53(96)75-34(9)65(108)109)76-48(94)26-74-52(95)43(27-88)83-56(99)38(17-18-46(68)92)79-58(101)41(24-31(3)4)81-64(107)51(35(10)91)87-61(104)44(28-89)84-59(102)42(25-47(69)93)82-63(106)50(33(7)8)86-60(103)45(29-90)85-62(105)49(70)32(5)6/h30-45,49-51,88-91H,12-29,67,70H2,1-11H3,(H2,68,92)(H2,69,93)(H,74,95)(H,75,96)(H,76,94)(H,77,98)(H,78,100)(H,79,101)(H,80,97)(H,81,107)(H,82,106)(H,83,99)(H,84,102)(H,85,105)(H,86,103)(H,87,104)(H,108,109)(H4,71,72,73)/t34-,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAXWJVUQQAPFD-KZVXTNNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H119N21O22S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746664
Record name L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1590.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587886-51-9
Record name L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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